4,4',4'',4''',4'''',4'''''-(Triphenylene-2,3,6,7,10,11-hexayl)hexabenzoic acid
Overview
Description
4,4’,4’‘,4’‘’,4’‘’‘,4’‘’‘’-(Triphenylene-2,3,6,7,10,11-hexayl)hexabenzoic acid is a complex organic compound with the molecular formula C60H36O6 This compound is characterized by its unique structure, which includes a triphenylene core surrounded by six benzoic acid groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’,4’‘,4’‘’,4’‘’‘,4’‘’‘’-(Triphenylene-2,3,6,7,10,11-hexayl)hexabenzoic acid typically involves multiple steps. One common method starts with the preparation of 2,3,6,7,10,11-hexahydroxytriphenylene. This intermediate is then subjected to a series of reactions to introduce the benzoic acid groups. The key steps include:
Oxidation: The hexahydroxytriphenylene is oxidized to form the corresponding hexaketone.
Aldol Condensation: The hexaketone undergoes aldol condensation with benzaldehyde derivatives to form the hexabenzoic acid structure.
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, industrial methods may incorporate advanced purification techniques to ensure the compound meets the required standards for its intended applications.
Chemical Reactions Analysis
Types of Reactions
4,4’,4’‘,4’‘’,4’‘’‘,4’‘’‘’-(Triphenylene-2,3,6,7,10,11-hexayl)hexabenzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the benzoic acid groups to benzyl alcohols.
Substitution: Electrophilic substitution reactions can introduce different functional groups onto the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like bromine (Br2) or sulfuric acid (H2SO4) can facilitate electrophilic substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction can produce benzyl alcohols. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Scientific Research Applications
4,4’,4’‘,4’‘’,4’‘’‘,4’‘’‘’-(Triphenylene-2,3,6,7,10,11-hexayl)hexabenzoic acid has several scientific research applications:
Materials Science: It is used in the synthesis of covalent organic frameworks (COFs) and metal-organic frameworks (MOFs), which have applications in gas storage, catalysis, and separation processes.
Organic Chemistry: The compound serves as a building block for the synthesis of complex organic molecules and polymers.
Biology and Medicine: Research is ongoing to explore its potential as a drug delivery agent and its interactions with biological molecules.
Industry: It is used in the development of advanced materials with specific properties, such as high thermal stability and conductivity.
Mechanism of Action
The mechanism of action of 4,4’,4’‘,4’‘’,4’‘’‘,4’‘’‘’-(Triphenylene-2,3,6,7,10,11-hexayl)hexabenzoic acid involves its ability to interact with various molecular targets. The compound’s structure allows it to form stable complexes with metal ions, which can enhance its catalytic properties. Additionally, its aromatic rings can participate in π-π interactions, making it useful in the design of supramolecular assemblies and nanomaterials.
Comparison with Similar Compounds
Similar Compounds
2,3,6,7,10,11-Hexahydroxytriphenylene: An intermediate in the synthesis of the target compound.
Hexakis(4-formylphenyl)triphenylene: Another derivative with similar structural features.
Triphenylene-based COFs: Covalent organic frameworks that utilize triphenylene as a core structure.
Uniqueness
4,4’,4’‘,4’‘’,4’‘’‘,4’‘’‘’-(Triphenylene-2,3,6,7,10,11-hexayl)hexabenzoic acid is unique due to its combination of a triphenylene core and multiple benzoic acid groups. This structure imparts specific properties, such as high thermal stability and the ability to form stable complexes with metal ions, making it valuable in various scientific and industrial applications.
Properties
IUPAC Name |
4-[3,6,7,10,11-pentakis(4-carboxyphenyl)triphenylen-2-yl]benzoic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C60H36O12/c61-55(62)37-13-1-31(2-14-37)43-25-49-50(26-44(43)32-3-15-38(16-4-32)56(63)64)52-28-46(34-7-19-40(20-8-34)58(67)68)48(36-11-23-42(24-12-36)60(71)72)30-54(52)53-29-47(35-9-21-41(22-10-35)59(69)70)45(27-51(49)53)33-5-17-39(18-6-33)57(65)66/h1-30H,(H,61,62)(H,63,64)(H,65,66)(H,67,68)(H,69,70)(H,71,72) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HXZAMJHLUWBFFE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=C(C=C3C(=C2)C4=CC(=C(C=C4C5=CC(=C(C=C35)C6=CC=C(C=C6)C(=O)O)C7=CC=C(C=C7)C(=O)O)C8=CC=C(C=C8)C(=O)O)C9=CC=C(C=C9)C(=O)O)C1=CC=C(C=C1)C(=O)O)C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C60H36O12 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
948.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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